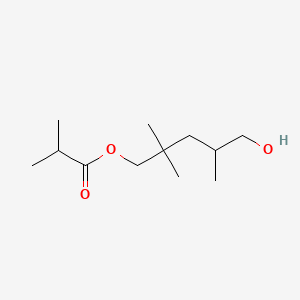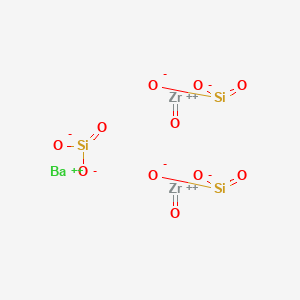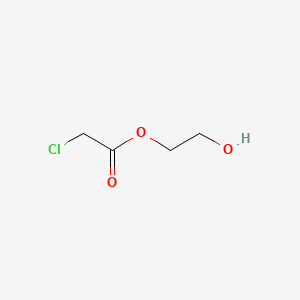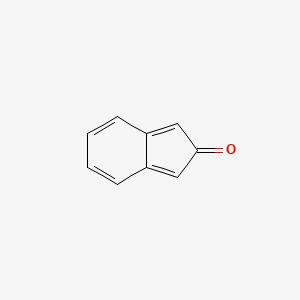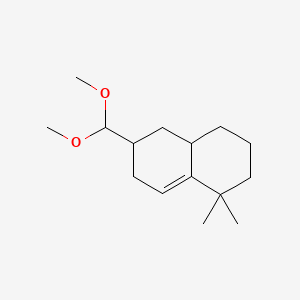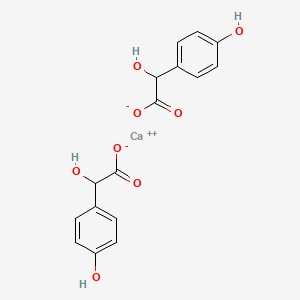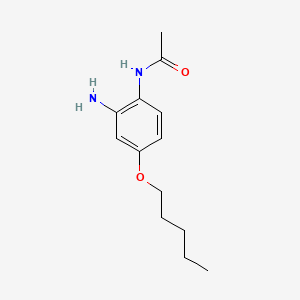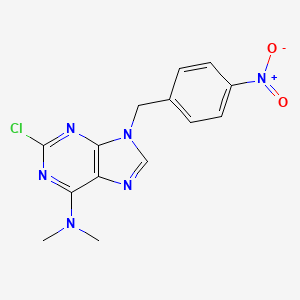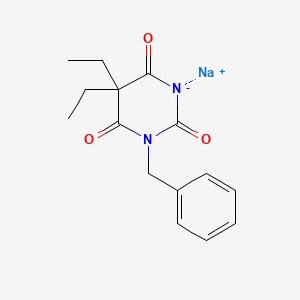
2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2,4-Difluorophényl)-3-(4-(diméthylamino)phényl)acrylonitrile est un composé organique qui présente à la fois des groupes fonctionnels fluor et diméthylamino
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(2,4-Difluorophényl)-3-(4-(diméthylamino)phényl)acrylonitrile implique généralement la réaction du 2,4-difluorobenzaldéhyde avec le 4-(diméthylamino)benzyl cyanure en conditions basiques. La réaction est souvent réalisée en présence d'une base telle que le carbonate de potassium dans un solvant comme le diméthylformamide (DMF) à des températures élevées.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de mesures de sécurité pour manipuler les réactifs et les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2,4-Difluorophényl)-3-(4-(diméthylamino)phényl)acrylonitrile peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction peut être réalisée à l'aide de catalyseurs d'hydrogénation tels que le palladium sur charbon.
Substitution : Les atomes de fluor peuvent être substitués par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Gaz hydrogène avec un catalyseur de palladium sur charbon.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation des amines ou des alcools correspondants.
Substitution : Formation de dérivés substitués avec de nouveaux groupes fonctionnels remplaçant les atomes de fluor.
Applications de la recherche scientifique
Le 2-(2,4-Difluorophényl)-3-(4-(diméthylamino)phényl)acrylonitrile a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base en synthèse organique pour créer des molécules plus complexes.
Médecine : Étudié pour son utilisation potentielle dans la découverte et le développement de médicaments, en particulier pour cibler des voies biologiques spécifiques.
Industrie : Utilisé dans la production de matériaux avancés aux propriétés spécifiques, telles qu'une haute stabilité thermique ou des caractéristiques électroniques uniques.
Mécanisme d'action
Le mécanisme d'action du 2-(2,4-Difluorophényl)-3-(4-(diméthylamino)phényl)acrylonitrile dépend de son application. En chimie médicinale, il peut interagir avec des enzymes ou des récepteurs spécifiques, modulant leur activité. La présence d'atomes de fluor peut améliorer l'affinité de liaison et la stabilité métabolique du composé, tandis que le groupe diméthylamino peut influencer ses propriétés électroniques et sa solubilité.
Applications De Recherche Scientifique
2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the dimethylamino group can influence its electronic properties and solubility.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(2,4-Difluorophényl)-3-phénylacrylonitrile : Manque le groupe diméthylamino, ce qui peut entraîner des propriétés électroniques et une réactivité différentes.
2-(2,4-Difluorophényl)-3-(4-méthoxyphényl)acrylonitrile : Contient un groupe méthoxy au lieu d'un groupe diméthylamino, affectant sa solubilité et son interaction avec les cibles biologiques.
Unicité
Le 2-(2,4-Difluorophényl)-3-(4-(diméthylamino)phényl)acrylonitrile est unique en raison de la combinaison de groupes fluor et diméthylamino, qui confèrent des propriétés électroniques et stériques distinctes. Cela en fait un composé précieux pour diverses applications, en particulier dans les domaines nécessitant des interactions moléculaires et une stabilité spécifiques.
Propriétés
Numéro CAS |
1525-45-7 |
|---|---|
Formule moléculaire |
C17H14F2N2 |
Poids moléculaire |
284.30 g/mol |
Nom IUPAC |
(Z)-2-(2,4-difluorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H14F2N2/c1-21(2)15-6-3-12(4-7-15)9-13(11-20)16-8-5-14(18)10-17(16)19/h3-10H,1-2H3/b13-9+ |
Clé InChI |
QUGOJFMWGGORFY-UKTHLTGXSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=C(C=C(C=C2)F)F |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
